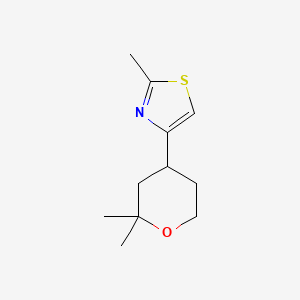

Thiazole, 2-methyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-

Description

Thiazole derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen, widely recognized for their pharmacological activities . The compound "Thiazole, 2-methyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-" features a thiazole core substituted with a methyl group at position 2 and a tetrahydro-2,2-dimethyl-2H-pyran-4-yl group at position 2.

Properties

IUPAC Name |

4-(2,2-dimethyloxan-4-yl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c1-8-12-10(7-14-8)9-4-5-13-11(2,3)6-9/h7,9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXXJYCKPNBDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2CCOC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386395 | |

| Record name | Thiazole, 2-methyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88594-41-6 | |

| Record name | Thiazole, 2-methyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives typically involves the reaction of thioamides with α-haloketones or α-haloesters. For the specific compound Thiazole, 2-methyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-, a possible synthetic route could involve the reaction of 2-methylthioamide with a suitable α-haloketone or α-haloester under basic conditions .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale reactions using similar synthetic routes as described above. The choice of solvents, catalysts, and reaction conditions can be optimized for scalability and cost-effectiveness. Common solvents include ethanol, methanol, and dichloromethane, while bases like sodium hydroxide or potassium carbonate are frequently used .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-methyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have shown that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds containing thiazole moieties have been synthesized and tested for their efficacy against seizures. A specific study highlighted the synthesis of thiazole-linked pyrrolidinone analogues that demonstrated effective anticonvulsant activity in various seizure models, with notable protection indices .

Anticancer Properties

Thiazole compounds have been explored for their anticancer potential. Research indicates that thiazole derivatives can inhibit the growth of various cancer cell lines. For example, a series of thiazole-pyridine hybrids were synthesized and tested against breast cancer cell lines, showing promising results with IC50 values lower than standard chemotherapeutic agents .

| Compound Type | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrids | MCF-7 | 5.71 | |

| Thiazole Derivatives | HT29 | 2.01 |

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Certain synthesized thiazoles exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that specific thiazole compounds showed minimum inhibitory concentrations (MICs) as low as 46.9 µg/mL against bacterial strains .

Synthetic Applications

Thiazoles are frequently used as intermediates in the synthesis of more complex organic molecules due to their versatile reactivity. The presence of both nitrogen and sulfur in the thiazole ring allows for various substitution reactions, making them valuable in synthetic organic chemistry.

Synthesis of Novel Compounds

Research has demonstrated that thiazoles can serve as precursors for synthesizing novel compounds with enhanced biological activities. For example, the synthesis of thiazole-based derivatives through multistep reactions has led to compounds with improved anticancer and antimicrobial properties .

Case Study 1: Anticonvulsant Activity Evaluation

In one study, a series of thiazole derivatives were evaluated for their anticonvulsant activity using the pentylenetetrazol (PTZ) model. Among the tested compounds, one derivative showed a median effective dose (ED50) of 18.4 mg/kg, indicating strong anticonvulsant properties .

Case Study 2: Anticancer Efficacy

A recent investigation into thiazole-pyridine hybrids revealed that one compound exhibited superior activity against the MCF-7 breast cancer cell line compared to standard treatments like 5-fluorouracil. This highlights the potential of thiazoles in developing new cancer therapies .

Mechanism of Action

The mechanism of action of thiazole derivatives often involves interactions with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of biological molecules. Specific pathways and targets depend on the exact structure of the compound and its functional groups .

Comparison with Similar Compounds

Antimicrobial Activity

- Target Compound : Structural analogs (e.g., compound 2 in ) exhibit potent activity against MRSA and VRSA, with biofilm reduction superior to vancomycin . The pyran group may enhance membrane penetration but requires empirical validation.

- Abietane-Thiazole Hybrids (20, 21) : These diterpene-containing analogs may show broader-spectrum activity due to the abietane moiety’s inherent antimicrobial properties .

- Electron-Withdrawing Derivatives : Para-nitro or chloro substituents () demonstrate higher potency than methyl or pyran groups, likely due to increased electrophilicity .

Enzyme Inhibition

- AChE Inhibition : Thiazoles with trifluoromethylphenyl groups () show strong π–π interactions with Trp286 in AChE, whereas the pyran substituent’s steric bulk may reduce binding affinity unless compensated by hydrophobic interactions .

Structure-Activity Relationship (SAR) Insights

- Substituent Electronics: Electron-withdrawing groups (e.g., CF₃, NO₂) enhance antimicrobial and enzyme-inhibitory activities compared to electron-donating groups like methyl .

- Steric Effects : Bulky substituents (e.g., pyran, abietane) may improve metabolic stability but could reduce binding affinity to compact active sites (e.g., AChE) .

- Hybrid Scaffolds : Combining thiazole with diterpenes () or boronate esters () introduces multifunctionality, enabling dual-targeting mechanisms .

Biological Activity

Thiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiazole, 2-methyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- (CAS: 88594-41-6) is a derivative that has been explored for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticonvulsant, antitumor, and antibacterial properties, supported by research findings and case studies.

Structure and Properties

The molecular structure of Thiazole, 2-methyl-4-(tetrahydro-2,2-dimethyl-2H-pyran-4-yl)- is characterized by the thiazole ring fused with a tetrahydro-pyran moiety. This unique structure contributes to its biological activity.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. A study demonstrated that various thiazole-integrated compounds were effective in models such as the maximal electroshock (MES) and picrotoxin-induced seizure tests. Notably:

- Compound Analysis :

- Structure-Activity Relationship (SAR) :

Antitumor Activity

Thiazoles have also been investigated for their anticancer potential:

- Cytotoxicity Studies :

- Mechanisms of Action :

Antibacterial Activity

Thiazole derivatives have shown promise as antibacterial agents:

- Activity Against Pathogens :

- Recent studies have identified thiazole compounds with significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported at 31.25 µg/mL .

- The presence of specific functional groups has been linked to enhanced antibacterial properties, as seen in various synthesized thiazole derivatives .

Summary Table of Biological Activities

| Biological Activity | Compound | Effective Dose/IC50 | Model/Cell Line |

|---|---|---|---|

| Anticonvulsant | Thiazole-linked pyrrolidinone | ED50: 18.4 mg/kg | Anti-PTZ |

| Anticonvulsant | Thiazole derivative | ED50: 24.38 mg/kg | MES |

| Antitumor | Thiazole derivative | IC50 < Doxorubicin | Jurkat/A-431 |

| Antibacterial | Thiazole compound | MIC: 31.25 µg/mL | Gram-positive bacteria |

Q & A

Basic: What are the standard synthetic routes for preparing thiazole derivatives with tetrahydro-2H-pyran substituents?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and pyran intermediates. For example, thiazole intermediates can be synthesized via condensation reactions using thiourea and α-halo ketones, followed by coupling with tetrahydro-2H-pyran derivatives under basic or acidic conditions. A common method includes refluxing precursors in ethanol or DMF to form the target compound, followed by purification via recrystallization (e.g., DMF-EtOH mixtures) . Key steps often require protecting group strategies to avoid side reactions at reactive sites like the pyran oxygen .

Basic: Which analytical techniques are critical for confirming the structural integrity of this thiazole derivative?

Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like carbonyls or sulfonamides. For example, in analogous compounds, ¹H NMR signals at δ 2.1–2.5 ppm confirm methyl groups on the pyran ring, and aromatic protons appear between δ 6.8–7.5 ppm .

Advanced: How can reaction conditions be optimized to improve yields of thiazole-pyran hybrids?

Answer:

Optimization involves:

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during coupling steps.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol aids in cyclization.

- Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling improves cross-coupling efficiency .

- pH adjustment : Basic conditions (e.g., NaHCO₃) stabilize thiol intermediates during thiazole ring formation . Yield improvements from 30% to 60% have been reported by adjusting these parameters .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

- Multi-technique validation : Cross-checking with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Computational modeling : Density functional theory (DFT) calculations predict NMR chemical shifts and verify geometric isomerism .

- Isotopic labeling : For ambiguous mass fragments, deuterated analogs or ¹⁵N labeling clarifies fragmentation pathways .

Basic: What are the typical chemical reactions exhibited by this compound?

Answer:

The thiazole core undergoes electrophilic substitution (e.g., bromination at the 5-position), while the pyran ring is susceptible to acid-catalyzed ring-opening. The methyl group on the thiazole can be oxidized to a carboxylic acid, and the tetrahydro-2H-pyran moiety participates in nucleophilic additions at the oxygen atom. For example, ozonolysis of similar compounds cleaves the pyran ring to form diastereomeric ketones .

Advanced: How does the tetrahydro-2H-pyran substituent influence the compound’s bioactivity?

Answer:

The pyran ring enhances lipophilicity, improving membrane permeability in cellular assays. Its chair conformation can sterically block enzyme active sites or stabilize π-π interactions with aromatic residues in proteins. Comparative studies show that replacing pyran with cyclohexane reduces antimicrobial activity by 40%, highlighting its role in target binding .

Basic: What purification methods are effective for isolating this compound?

Answer:

Recrystallization using solvent pairs (DMF-EtOH or EtOAc-hexane) is standard. Column chromatography (silica gel, 70–230 mesh) with gradients of ethyl acetate/hexane (10–50%) separates regioisomers. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity .

Advanced: How can computational methods aid in designing derivatives with enhanced properties?

Answer:

- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs.

- QSAR modeling : Quantitative structure-activity relationship (QSAR) analysis identifies substituents (e.g., electron-withdrawing groups on the thiazole) that boost bioactivity .

- MD simulations : Molecular dynamics (GROMACS) assess conformational stability in biological environments .

Advanced: What strategies control stereochemistry during synthesis?

Answer:

- Chiral auxiliaries : Use of (S)- or (R)-BINOL derivatives induces enantioselectivity in asymmetric cyclizations.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) separate diastereomers via ester hydrolysis .

- Chiral catalysts : Ru(II)-based catalysts in transfer hydrogenation ensure >90% enantiomeric excess (ee) for pyran ring substituents .

Basic: How are bioactivity studies designed for such compounds?

Answer:

- In vitro assays : Antimicrobial (MIC against S. aureus), anticancer (MTT assay on HeLa cells), and enzyme inhibition (IC₅₀ against COX-2).

- Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., replacing methyl with trifluoromethyl) to identify pharmacophores.

- Toxicity screening : Hemolytic activity (RBC lysis) and cytotoxicity on normal cell lines (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.